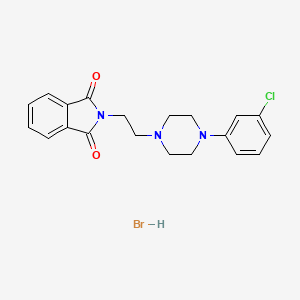
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiourea moiety
Méthodes De Préparation
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-methoxybenzyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties, owing to the presence of trifluoromethyl groups which enhance the compound’s stability and reactivity.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further drug development.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form hydrogen bonds with various biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.
Comparaison Avec Des Composés Similaires
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methoxyphenyl)methyl)thiourea can be compared with other thiourea derivatives and compounds containing trifluoromethyl groups. Similar compounds include:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
1-(3,5-Dimethylphenyl)-3-((4-methoxyphenyl)methyl)thiourea: Contains methyl groups instead of trifluoromethyl groups, leading to variations in stability and reactivity.
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2OS/c1-26-14-4-2-10(3-5-14)9-24-15(27)25-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURBEKBJKMJVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide](/img/structure/B2437512.png)
![10-({[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine](/img/structure/B2437513.png)



